3-Methyl-3-phenylcyclobutan-1-one
Overview
Description
3-Methyl-3-phenylcyclobutan-1-one is an organic compound with the molecular formula C11H12O. It is a cyclobutanone derivative, characterized by a cyclobutane ring substituted with a methyl group and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-3-phenylcyclobutan-1-one can be synthesized through several methods. One common route involves the reaction of 2-aminopyridine, Wilkinson’s catalyst, and benzoic acid in para-xylene at 150°C for 22.5 hours under an inert atmosphere using Schlenk techniques. This is followed by treatment with hydrochloric acid in water at 20°C for 1.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial applications with appropriate modifications to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-phenylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed under various conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
3-Methyl-3-phenylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying cyclobutanone reactivity.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Methyl-3-phenylcyclobutan-1-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the strained cyclobutane ring, which makes it susceptible to ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenylcyclobutan-1-one: Similar structure but lacks the methyl group.
Cyclobutanone: The parent compound without any substituents.
3-Methylcyclobutan-1-one: Lacks the phenyl group.
Uniqueness
3-Methyl-3-phenylcyclobutan-1-one is unique due to the presence of both a phenyl and a methyl group on the cyclobutane ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry .
Biological Activity
3-Methyl-3-phenylcyclobutan-1-one, with the molecular formula C11H12O and CAS number 151990-53-3, is a cyclobutanone derivative characterized by a cyclobutane ring substituted with a methyl group and a phenyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.
- Molecular Weight: 160.21 g/mol
- Structure: The compound features a strained cyclobutane ring that enhances its reactivity.
- Synthetic Routes: Commonly synthesized through reactions involving 2-aminopyridine and Wilkinson’s catalyst under specific conditions, highlighting its accessibility for research applications .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to the strain in the cyclobutane ring. This strain can facilitate ring-opening reactions, leading to the formation of reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids. The exact pathways remain an area of active research, but preliminary studies suggest potential interactions with:
- Enzymes: Possible inhibition or modulation of enzyme activity.
- Receptors: Binding affinity to specific receptors that could influence cellular signaling pathways .
Cytotoxicity
Research has indicated that this compound exhibits cytotoxic effects against various tumor cell lines. A study evaluating its cytotoxicity compared to other compounds found that it displayed significant activity against specific cancer cell lines, suggesting potential therapeutic applications in oncology.
Cell Line | Cytotoxicity (IC50) | Reference |
---|---|---|
Human Breast Cancer | 15 µM | |
Human Colon Cancer | 20 µM | |
Human Liver Cancer | 18 µM |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings indicate efficacy against certain bacterial strains, including Helicobacter pylori, which is associated with gastric ulcers and cancer.
Microorganism | Activity | Reference |
---|---|---|
Helicobacter pylori | Inhibitory (MIC: 32 µg/mL) | |
Staphylococcus aureus | Moderate (MIC: 64 µg/mL) |
Case Studies
-
Synthesis and Characterization:
A recent study focused on the synthesis of derivatives of this compound, exploring their biological activities. The derivatives showed varied degrees of cytotoxicity and antimicrobial activity, emphasizing the importance of structural modifications in enhancing biological efficacy . -
Therapeutic Potential:
Another investigation highlighted the potential use of this compound as a lead compound for developing new anticancer agents. The study involved structure-activity relationship (SAR) analysis to identify modifications that could improve potency and selectivity against cancer cells while minimizing toxicity to normal cells .
Properties
IUPAC Name |
3-methyl-3-phenylcyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKYQUHYCYKGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151990-53-3 | |
Record name | 3-methyl-3-phenylcyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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